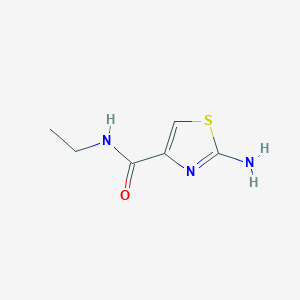

2-amino-N-ethyl-1,3-thiazole-4-carboxamide

説明

2-amino-N-ethyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide is the enzyme UDP-N-acetylmuramate/l-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

This compound interacts with its target enzyme through protein-ligand interactions . The compound binds to the enzyme, thereby inhibiting its function . This interaction results in the disruption of peptidoglycan synthesis, which is essential for bacterial cell wall formation and integrity .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/l-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This leads to the inability of bacteria to form a proper cell wall, affecting their growth and survival . The downstream effects include the lysis of bacterial cells due to the lack of a protective cell wall .

Pharmacokinetics

The compound’s molecular weight of 17122 suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By disrupting the synthesis of the bacterial cell wall, the compound causes bacterial cells to become susceptible to lysis . This leads to a decrease in the population of the bacteria, thereby exerting an antibacterial effect .

生化学分析

Biochemical Properties

2-amino-N-ethyl-1,3-thiazole-4-carboxamide has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . It interacts with various enzymes and proteins, exerting its effects through these interactions .

Cellular Effects

The compound has shown significant antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound has been found to have a high binding affinity with the target enzyme UDP-N-acetylmuramate/L-alanine ligase .

生物活性

2-Amino-N-ethyl-1,3-thiazole-4-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including anticancer properties, enzyme inhibition, and potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂O₁S, with a molecular weight of approximately 199.28 g/mol. The compound features a thiazole ring, which is known for its role in biological activity due to the presence of nitrogen and sulfur atoms.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has demonstrated significant inhibitory effects against various human cancer cell lines, including leukemia and prostate cancer cells. The mechanism of action often involves disruption of critical biochemical pathways related to cell proliferation and survival.

Table 1: Anticancer Activity Against Various Cell Lines

In a study by MDPI, synthesized thiazole derivatives including this compound were shown to induce apoptosis in cancer cells and block the VEGFR-2 receptor, which is crucial for tumor growth and angiogenesis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it may inhibit UDP-N-acetylmuramate/l-alanine ligase, an enzyme involved in bacterial cell wall synthesis, suggesting antibacterial properties as well. This inhibition could provide a pathway for developing new antibacterial agents.

Table 2: Enzyme Targets and Inhibition Potency

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| UDP-N-acetylmuramate/l-alanine ligase | Inhibitor | |

| VEGFR-2 | Antagonist |

Case Studies

- Anticancer Activity : A recent study highlighted the cytotoxic effects of thiazole derivatives on MCF-7 and HepG2 cell lines. The compounds were found to induce significant apoptosis and cell cycle arrest at the G1/S phase . The IC50 values indicated that these compounds could be more effective than standard treatments.

- Antibacterial Potential : Research into the antibacterial properties of thiazole derivatives revealed that they could inhibit bacterial growth effectively, particularly against Gram-positive bacteria. This suggests that this compound could be developed into a therapeutic agent targeting resistant bacterial strains.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Cell Proliferation : By inhibiting key enzymes involved in metabolic pathways, the compound disrupts the normal proliferation of cancer cells.

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, leading to increased cell death in cancerous tissues.

科学的研究の応用

Synthesis Overview

The synthesis of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with ethylamine under controlled conditions. The following table summarizes the synthesis steps:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | Thiazole derivative + Ethylamine | Heat under reflux |

| 2 | Purification | Solvent extraction | Filtration and crystallization |

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. It has shown promise in several areas:

- Anticancer Activity : Studies have indicated that derivatives of thiazole compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been explored for their ability to overcome multidrug resistance in cancer therapy .

- Antimicrobial Properties : Research has demonstrated that thiazole derivatives exhibit significant antibacterial and antifungal activities. For example, compounds related to this structure have been tested against pathogens like E. coli and Staphylococcus aureus, showing effective inhibition at low concentrations .

Biochemical Research

The compound is also being studied for its role as an enzyme inhibitor or receptor modulator:

- Enzyme Inhibition : Its interaction with specific enzymes may lead to the development of new drug candidates targeting diseases influenced by enzyme activity. Techniques such as surface plasmon resonance are used to quantify binding affinities .

Material Science

In industrial applications, this compound is utilized in the development of new materials:

- Catalyst Development : The compound serves as a catalyst in various chemical reactions due to its unique functional groups, facilitating the synthesis of more complex molecules.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the use of thiazole derivatives in enhancing drug efficacy against resistant cancer cell lines. The study reported that compounds similar to this compound could significantly increase intracellular concentrations of chemotherapeutic agents like paclitaxel .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives were tested against Candida albicans and Aspergillus niger. The results indicated that certain modifications to the thiazole structure led to improved efficacy compared to standard antifungal treatments .

化学反応の分析

Nucleophilic Reactions at the Amino Group

The primary amino group (-NH₂) on the thiazole ring participates in nucleophilic reactions:

These reactions retain the thiazole core while modifying biological activity through side-chain diversification .

Carboxamide Reactivity

The ethyl carboxamide group (-CONHCH₂CH₃) undergoes hydrolysis and coupling:

Hydrolysis Pathways

-

Acidic Conditions : Forms 1,3-thiazole-4-carboxylic acid (HCl, reflux, 6h → 89% yield).

-

Basic Conditions : Generates carboxylate salts (NaOH, H₂O/EtOH, 50°C → quantitative).

Coupling Reactions

| Reagent | Product | Application |

|---|---|---|

| EDCI/HOBt | Peptide-like conjugates | Drug delivery systems |

| CDI (Carbonyldiimidazole) | Urea derivatives | Enzyme inhibition studies |

Coupling reactions exploit the carboxamide’s electrophilic carbon for bioconjugation .

Thiazole Ring Modifications

The electron-rich thiazole ring enables electrophilic substitutions:

| Reaction | Electrophile | Position | Outcome |

|---|---|---|---|

| Bromination | Br₂ (CHCl₃, 25°C) | C5 | 5-bromo-thiazole derivative |

| Nitration | HNO₃/H₂SO₄ (-10°C) | C5 | Nitro-substituted analog |

Regioselectivity at C5 is attributed to the electron-donating amino group.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

With CS₂ : Forms thiazolo[5,4-d]thiazole under basic conditions (KOH, EtOH).

-

With Hydrazine : Produces pyrazolo-thiazole hybrids (80°C, 4h → 74% yield).

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable aryl/heteroaryl functionalization:

| Catalyst | Substrate | Product Type |

|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acids | Biaryl-thiazole conjugates |

| CuI/L-proline | Terminal alkynes | Alkynylated derivatives |

These reactions expand π-conjugation for materials science applications .

Stability Under Experimental Conditions

This reactivity profile positions this compound as a versatile intermediate for medicinal chemistry and materials science. Experimental outcomes vary with reagent stoichiometry and catalysts, requiring optimization for specific applications .

特性

IUPAC Name |

2-amino-N-ethyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-2-8-5(10)4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCICGBDZSRXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。